N'-(2,6-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide
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Overview
Description
N’-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the bromodomain and extraterminal domain (bet) family BET proteins are epigenetic regulators known to influence gene expression
Mode of Action
It’s known that bet inhibitors typically work by binding to the bromodomains of bet proteins, preventing them from interacting with acetylated histones and thereby disrupting gene expression
Biochemical Pathways
Given that bet proteins regulate gene expression, it’s likely that this compound could affect numerous pathways depending on the specific genes being regulated by the targeted bet proteins .
Pharmacokinetics
A related compound was found to have excellent potency in biochemical and cellular assays, advantageous exposures and half-life both in animal models and in humans
Result of Action
By inhibiting bet proteins, it could potentially disrupt the expression of various genes, leading to changes in cellular function . The exact effects would likely depend on the specific cell type and the genes being regulated by the targeted BET proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide typically involves multi-step organic reactions. The starting materials include 2,6-dimethylaniline, 3-fluorobenzaldehyde, and 4-methyl-1,3-thiazole-5-carboxylic acid. The synthesis can be divided into the following steps:
Formation of the Thiazole Ring: The reaction between 3-fluorobenzaldehyde and 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) forms the thiazole ring.
Amidation Reaction: The thiazole derivative is then reacted with 2,6-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the oxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound may exhibit potential pharmacological activities. It can be investigated for its antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,6-dimethylphenyl)-N-[2-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
- N’-(2,6-dimethylphenyl)-N-[2-[2-(3-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Uniqueness
Compared to similar compounds, N’-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can influence the compound’s reactivity, stability, and biological activity, making it distinct from its chloro- or bromo-substituted analogs.
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-13-6-4-7-14(2)19(13)26-21(28)20(27)24-11-10-18-15(3)25-22(29-18)16-8-5-9-17(23)12-16/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIWKPGFPPMPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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